2,4-Dibromo-5-fluorophenol
Description
Significance of Halogenated Phenols in Advanced Synthetic Chemistry
Halogenated phenols are a class of organic compounds that have garnered considerable attention in the field of advanced synthetic chemistry. The presence of halogen atoms (fluorine, chlorine, bromine, and iodine) on the phenol (B47542) ring dramatically influences the molecule's reactivity, acidity, and biological activity. wikipedia.org Halogenation is a fundamental transformation in both bulk and fine chemical synthesis, with the resulting products and intermediates being integral to the production of pharmaceuticals, agrochemicals, polymers, and other advanced materials. mt.combeilstein-journals.org
The introduction of halogen atoms can enhance the therapeutic potential of a molecule. mt.com For instance, the strategic placement of fluorine or chlorine can modulate a drug's metabolic stability and binding affinity to its target. mt.comnih.gov Furthermore, organobromides and organoiodides serve as versatile intermediates, providing a reactive handle for the introduction of other functional groups through cross-coupling reactions, which are pivotal in constructing complex molecular architectures. mt.combeilstein-journals.org
The reactivity of the phenol ring towards electrophilic aromatic substitution is significantly enhanced by the hydroxyl group, which donates electron density into the ring. wikipedia.org This activation often leads to polysubstitution during halogenation reactions. wikipedia.org However, controlling the regioselectivity of these reactions to obtain specific isomers remains a significant challenge for synthetic chemists. scientificupdate.comnsf.gov The development of catalyst-controlled methods and a deeper understanding of reaction mechanisms are crucial for overcoming the inherent lack of selectivity in traditional halogenation methods. scientificupdate.comnsf.gov
Contextual Overview of Research on Dihalo-fluorophenol Derivatives
Dihalo-fluorophenol derivatives, a specific subclass of halogenated phenols, are of particular interest due to the unique properties conferred by the presence of multiple halogen atoms, including at least one fluorine atom. The position of the halogen substituents on the phenol ring profoundly impacts the compound's physical and chemical properties.
Research into dihalo-fluorophenol derivatives often focuses on their synthesis and application as key intermediates. For example, the bromination of monofluorophenols has been studied under various conditions to produce compounds like 4,6-dibromo-2-fluorophenol and 2,6-dibromo-4-fluorophenol. royalholloway.ac.uk These compounds, in turn, can be used in the synthesis of more complex molecules with potential applications in liquid crystals and as insecticides. royalholloway.ac.uk
Computational studies, such as Density Functional Theory (DFT), are also employed to understand the molecular geometry, electronic structure, and other properties of dihalo-fluorophenol derivatives. researchgate.net This theoretical insight is invaluable for predicting the reactivity and potential applications of these compounds. researchgate.net The synthesis of various dihalo-fluorophenol isomers, such as 2,4-dibromo-6-fluorophenol, and their characterization using modern analytical techniques are crucial for expanding the library of available building blocks for synthetic chemists. nih.gov
The unique substitution pattern of compounds like 2,4-Dibromo-5-fluorophenol makes them valuable for creating structurally diverse molecules. While direct research on this specific isomer is not as extensively documented as some of its counterparts, the broader context of research on dihalo-fluorophenol derivatives underscores its potential as a versatile reagent in the ongoing quest for novel and functional chemical entities.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₃Br₂FO |
| Molecular Weight | 269.89 g/mol |
| CAS Number | 2369-34-8 |
| Appearance | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-5-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2FO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTZXTFQYDAFOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 2,4 Dibromo 5 Fluorophenol
Substitution Reactions at Halogenated Sites
The presence of bromine and fluorine atoms on the aromatic ring opens avenues for substitution reactions, allowing for the introduction of new functional groups. The relative reactivity of these halogens is influenced by factors such as bond strength (C-F > C-Br) and the nature of the attacking reagent.
In halogenated phenols, the halogen atoms can be replaced by various nucleophiles. Generally, bromine is a better leaving group than fluorine in nucleophilic aromatic substitution reactions due to the weaker carbon-bromine bond. For related compounds like 2-Bromo-4-chloro-5-fluorophenol, nucleophilic substitution can occur where amines, thiols, or alkoxides displace the halogen atoms. In the case of 2,4-Dibromo-5-fluorophenol, nucleophiles would preferentially attack the positions bearing the bromine atoms. Such reactions typically require elevated temperatures and are often conducted in polar aprotic solvents that can stabilize the charged intermediates formed during the reaction.
Table 1: Nucleophilic Substitution Reactions on Halogenated Phenols
| Nucleophile | Typical Reaction Conditions | Expected Product Type with this compound |
|---|---|---|
| Amines (R-NH₂) | Elevated temperature, polar aprotic solvent (e.g., DMF, DMSO) | Substitution of one or both bromine atoms to form amino-fluorophenol derivatives. |
| Thiols (R-SH) | Base catalyst (e.g., NaH), polar aprotic solvent | Displacement of bromine to form thioether-linked fluorophenols. |
| Alkoxides (R-O⁻) | High temperature, often with copper catalysis (Ullmann condensation) | Formation of fluorophenoxy ether derivatives via bromine displacement. |
The bromine substituents on this compound are amenable to the formation of organometallic reagents, most notably Grignard reagents. organic-chemistry.orgchemguide.co.uk This transformation typically involves reacting the brominated compound with magnesium metal in an anhydrous ether solvent. mnstate.edu The resulting organomagnesium halide is a potent nucleophile and a strong base.
However, the presence of the acidic phenolic proton presents a significant challenge. Grignard reagents react readily with acidic protons, such as the one on the hydroxyl group. chemguide.co.ukmnstate.edu Therefore, direct formation of a Grignard reagent from this compound is not feasible without first protecting the hydroxyl group. Once protected (e.g., as a silyl (B83357) ether or methoxymethyl ether), the bromine atoms can be converted into Grignard reagents, which can then be used in a variety of carbon-carbon bond-forming reactions. For instance, reaction with aldehydes or ketones would yield secondary or tertiary alcohols, respectively, which can be deprotected to reveal the phenol (B47542). masterorganicchemistry.com
Table 2: Grignard Reagent Functionalization (with protected phenol)
| Reactant for Grignard Reagent | Intermediate Product | Final Product (after deprotection) |
|---|---|---|
| Formaldehyde (CH₂O) | Primary alcohol | Hydroxymethyl-substituted bromofluorophenol |
| Aldehyde (RCHO) | Secondary alcohol | (Hydroxyalkyl)-substituted bromofluorophenol |
| Ketone (R₂CO) | Tertiary alcohol | (Hydroxy-dialkyl-methyl)-substituted bromofluorophenol |
| Carbon Dioxide (CO₂) | Carboxylic acid | Carboxy-substituted bromofluorophenol |
Oxidative and Reductive Pathways Involving the Phenolic Moiety
The phenolic group of this compound can undergo both oxidation and reduction, leading to a variety of derivatives.
Oxidation: The phenolic hydroxyl group is susceptible to oxidation. Strong oxidizing agents can transform the phenol into a quinone or other oxidized products. This reactivity is a general characteristic of phenols.
Reduction: Catalytic hydrogenation or treatment with other reducing agents can be used to remove the halogen atoms from the aromatic ring. Typically, debromination occurs more readily than defluorination under standard reduction conditions due to the lower bond energy of the C-Br bond compared to the C-F bond. Selective reduction can potentially be achieved by careful choice of catalyst and reaction conditions.
Enzymatic and Chemical Defluorination Mechanisms in Aromatic Systems
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its cleavage particularly challenging. acs.orgmanchester.ac.uk Nevertheless, both enzymatic and chemical methods have been investigated for the defluorination of aromatic compounds. These processes are crucial for the environmental remediation of persistent fluorinated pollutants. acs.orgmanchester.ac.uk
Radical-based mechanisms are a key pathway for C-F bond cleavage. In enzymatic systems, such as heme dehaloperoxidases, the reaction with a fluorinated phenol is proposed to initiate via a hydrogen atom abstraction from the phenolic hydroxyl group. acs.orgmanchester.ac.uk This step forms a phenoxyl radical intermediate. Subsequent steps can involve an OH rebound to the aromatic ring, forming a hydroxycyclohexadienone intermediate. The final, often rate-determining, step is the elimination of a fluoride (B91410) ion to re-aromatize the ring, forming a benzoquinone product. acs.orgmanchester.ac.uk
Studies on fluorinated graphene have also demonstrated that defluorination can proceed through a radical mechanism initiated by a single electron transfer (SET) from a nucleophile to the C-F bond, generating a spin center on the carbon framework and a fluoride anion. rsc.orgbohrium.com
An alternative to the radical pathway is a charge-transfer mechanism. In this process, an electron is transferred from the substrate (the fluorinated phenol) to an activating species, such as an enzyme's active site or a photocatalyst. acs.org For instance, the activation of halogenated phenols by some enzymes is suggested to start with an electron transfer from the substrate to form a substrate cation radical. acs.org
In other systems, defluorination is facilitated by a ligand-to-metal charge transfer (LMCT) process. nih.govau.dk Complexation between a metal ion (like Fe³⁺) and the fluorinated compound can perturb the electron density across the molecule, weakening the C-F bonds and facilitating their cleavage upon photo-irradiation. nih.gov Research on per- and polyfluoroalkyl substances (PFAS) has shown that the initial electron transfer from a hydrated electron to the PFAS molecule is often the rate-limiting step in the defluorination process, rather than the subsequent C-F bond cleavage itself. digitellinc.com This highlights the critical role of initiating the charge transfer to enable the degradation of these highly stable compounds.
Table 3: Comparison of Defluorination Mechanisms
| Mechanism | Initiating Step | Key Intermediate | Relevance |
|---|---|---|---|
| Radical Pathway | Hydrogen atom abstraction from phenol or Single Electron Transfer (SET) to C-F bond. acs.orgrsc.org | Phenoxyl radical or Substrate radical anion. acs.org | Enzymatic degradation (e.g., by dehaloperoxidases), chemical degradation. manchester.ac.uk |
| Charge-Transfer Pathway | Electron transfer from substrate to catalyst/enzyme or Ligand-to-Metal Charge Transfer (LMCT). acs.orgnih.gov | Substrate cation radical or Metal-substrate complex. acs.orgnih.gov | Photocatalytic and some enzymatic degradation processes. researchgate.net |
Intramolecular Interactions and Their Influence on Molecular Reactivity
The reactivity of this compound is not solely determined by the electronic effects of its substituent groups; intramolecular interactions, though subtle, play a significant role in dictating its chemical behavior. These non-covalent interactions within the molecule, specifically hydrogen bonding and conformational preferences, can influence reaction pathways and the formation of specific products.
Hydrogen Bonding Effects on Reaction Pathways
The presence of a hydroxyl group ortho to a bromine atom in this compound creates the potential for an intramolecular hydrogen bond between the hydroxyl hydrogen and the bromine atom. Theoretical and spectroscopic investigations into 2-halophenols suggest that the existence and strength of such hydrogen bonds are a subject of considerable debate and depend on the nature of the halogen. rsc.org While some studies suggest no intramolecular hydrogen bonding in 2-fluorophenol, weak intramolecular hydrogen bonding has been indicated for 2-chloro, 2-bromo, and 2-iodophenol. rsc.org
In the case of this compound, a weak intramolecular hydrogen bond between the hydroxyl group and the ortho-bromine atom is plausible. This interaction can influence the acidity of the phenolic proton and the rotational freedom of the hydroxyl group. The formation of this hydrogen bond can create a more planar and rigid conformation, which in turn can affect the molecule's interaction with reactants and catalysts.
The presence of an intramolecular hydrogen bond can significantly impact the kinetics and mechanisms of certain reactions. For instance, in proton-coupled electron transfer (PCET) reactions, intramolecular hydrogen bonds can provide a low-energy pathway, facilitating the transfer of both a proton and an electron. diva-portal.orgnih.gov Studies on substituted phenols have shown that those with intramolecular hydrogen bonds can exhibit different reaction kinetics compared to those without, as the internal hydrogen bond can lower the reorganization energy of the reaction. diva-portal.orgnih.gov While specific studies on this compound are limited, it is reasonable to infer that the presence of even a weak intramolecular hydrogen bond could influence its reactivity in oxidation reactions or other processes involving the phenolic hydroxyl group.
The table below summarizes the potential effects of intramolecular hydrogen bonding on the reactivity of this compound, based on general principles observed in related halogenated phenols.
| Property/Reaction | Potential Influence of Intramolecular Hydrogen Bonding |
| Acidity | May slightly decrease the acidity of the phenolic proton by stabilizing the neutral form. |
| Reaction Kinetics | Could alter the rates of reactions involving the hydroxyl group, such as in PCET reactions. diva-portal.orgnih.gov |
| Conformation | Promotes a more planar conformation of the molecule. |
| Spectroscopic Properties | Can lead to shifts in the vibrational frequencies of the O-H bond in infrared spectra. |
Conformational Influences on Chemical Transformations
The conformation of this compound, referring to the spatial arrangement of its atoms, is primarily influenced by the rotation around the C-O bond of the hydroxyl group and the steric and electronic effects of the halogen substituents. The presence of a bulky bromine atom ortho to the hydroxyl group can lead to distinct conformational isomers, often referred to as syn and anti conformers, depending on the orientation of the hydroxyl hydrogen with respect to the ortho substituent.
Theoretical studies on related dihalogenated phenols have indicated that conformers with an intramolecular hydrogen bond are generally more stable. researchgate.net For this compound, the conformer where the hydroxyl hydrogen is oriented towards the ortho-bromine atom (potentially forming a hydrogen bond) would likely be the more stable, lower-energy conformation.
The conformational preference of the molecule can have a direct impact on its chemical transformations. For instance, in reactions where steric hindrance is a key factor, the accessibility of the reactive sites can be dictated by the predominant conformation. In electrophilic substitution reactions, the orientation of the hydroxyl group can influence the direction of incoming electrophiles. Similarly, in coupling reactions, the conformation of the molecule can affect its ability to coordinate with a metal catalyst.
The following table outlines the potential conformational isomers of this compound and their possible influence on chemical reactivity.
| Conformational Isomer | Description | Potential Influence on Reactivity |
| syn-conformer | Hydroxyl hydrogen is oriented towards the ortho-bromine atom. | Likely the more stable conformer due to potential intramolecular hydrogen bonding. This conformation may favor reactions where the hydroxyl group acts as a directing group in concert with the ortho-bromine. |
| anti-conformer | Hydroxyl hydrogen is oriented away from the ortho-bromine atom. | Higher energy conformer. Its participation in reactions would be less significant unless the transition state leading from it is significantly lower in energy. |
Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Dibromo 5 Fluorophenol
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 2,4-Dibromo-5-fluorophenol, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy allows for a complete assignment of its structure.
Proton (¹H) NMR Spectroscopy
Proton NMR spectroscopy of this compound is expected to reveal two distinct signals in the aromatic region, corresponding to the two hydrogen atoms on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents: the hydroxyl (-OH) group, the two bromine atoms, and the fluorine atom. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which can be highly variable and dependent on concentration and solvent.
The aromatic protons, H-3 and H-6, will exhibit splitting patterns due to spin-spin coupling with each other and with the ¹⁹F nucleus. The proton at position 3 (H-3) is expected to be a doublet of doublets due to coupling with H-6 and the fluorine atom at position 5. Similarly, the proton at position 6 (H-6) will appear as a doublet of doublets due to coupling with H-3 and the fluorine atom. The magnitude of the coupling constants (J-values) provides valuable information about the relative positions of the coupled nuclei.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| OH | Variable | br s | - |
| H-3 | 7.0 - 7.5 | dd | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 4-6 |
| H-6 | 7.5 - 8.0 | dd | ³J(H-H) ≈ 8-9, ³J(H-F) ≈ 6-8 |
Note: The predicted values are based on the analysis of similar halogenated phenols and general principles of NMR spectroscopy. Actual experimental values may vary.
Carbon-13 (¹³C) NMR Spectroscopy
Based on data from the closely related compound, 2,6-Dibromo-4-fluorophenol, the expected chemical shifts for this compound can be estimated. chemicalbook.com
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C-1 | 145 - 155 | ²J(C-F) ≈ 15-25 |
| C-2 | 110 - 120 | ³J(C-F) ≈ 5-10 |
| C-3 | 120 - 130 | ⁴J(C-F) ≈ 1-3 |
| C-4 | 115 - 125 | ³J(C-F) ≈ 5-10 |
| C-5 | 150 - 160 | ¹J(C-F) ≈ 230-250 |
| C-6 | 110 - 120 | ²J(C-F) ≈ 20-30 |
Note: The predicted values are based on data from analogous compounds and established substituent effects in ¹³C NMR spectroscopy. chemicalbook.comdocbrown.info
Fluorine-19 (¹⁹F) NMR Spectroscopy
¹⁹F NMR spectroscopy is a powerful tool for the analysis of fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity. wikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance. The chemical shift of this fluorine atom is highly sensitive to its electronic environment. The position of the fluorine atom at C-5, meta to the hydroxyl group and ortho and para to the bromine atoms, will determine its specific chemical shift. The signal will be split into a doublet of doublets due to coupling with the two aromatic protons, H-3 and H-6. The magnitude of these coupling constants will further confirm the assignments made in the ¹H NMR spectrum. The chemical shifts of fluorophenols are well-documented and can be used for prediction. nih.govresearchgate.net
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-5 | -110 to -130 | dd | ³J(F-H) ≈ 6-8, ⁴J(F-H) ≈ 4-6 |
Note: The predicted chemical shift is relative to a standard reference (e.g., CFCl₃) and is based on typical values for fluorophenols. nih.govresearchgate.net
Vibrational Spectroscopy for Molecular Structure and Dynamics
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule. A broad absorption band in the region of 3200-3600 cm⁻¹ is expected for the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring will appear around 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically produce a series of bands in the 1400-1600 cm⁻¹ region. The in-plane O-H bending and C-O stretching vibrations are expected in the 1200-1400 cm⁻¹ range. The C-F stretching vibration will give rise to a strong absorption band, typically in the 1100-1300 cm⁻¹ region. The C-Br stretching vibrations are expected at lower wavenumbers, generally in the 500-700 cm⁻¹ range.
Table 4: Predicted FT-IR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3200 - 3600 | O-H stretch |
| 3000 - 3100 | Aromatic C-H stretch |
| 1400 - 1600 | Aromatic C=C stretch |
| 1200 - 1400 | In-plane O-H bend and C-O stretch |
| 1100 - 1300 | C-F stretch |
| 500 - 700 | C-Br stretch |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum will also show the characteristic vibrations of the substituted benzene ring. The symmetric stretching vibrations of the aromatic ring, which are often weak in the IR spectrum, are typically strong in the Raman spectrum. The C-Br stretching vibrations will also be observable in the Raman spectrum. The combination of FT-IR and Raman data allows for a more complete and reliable assignment of the vibrational modes of the molecule.
Table 5: Predicted Raman Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3000 - 3100 | Aromatic C-H stretch |
| 1550 - 1650 | Aromatic ring breathing |
| 1000 - 1100 | Aromatic ring trigonal breathing |
| 500 - 700 | C-Br stretch |
Note: The predicted Raman shifts are based on typical values for substituted benzenes. chemicalbook.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
A detailed analysis of the electronic transitions of this compound using UV-Vis spectroscopy would require experimental data identifying the absorption maxima (λmax). These values, typically measured in nanometers (nm), correspond to the electronic transitions from the ground state to excited states within the molecule. Specifically, the π → π* and n → π* transitions of the phenolic ring, influenced by the bromo and fluoro substituents, would be of primary interest.
For a comprehensive report, the following data points, obtained from dissolving the compound in various solvents (e.g., ethanol, cyclohexane, acetonitrile), would be essential:
λmax values: The specific wavelengths of maximum absorbance.
Molar absorptivity (ε): A measure of how strongly the compound absorbs light at a given wavelength. This data is crucial for quantitative analysis and understanding the probability of the electronic transitions.
Solvatochromic effects: Shifts in λmax upon changing the solvent polarity, which provide insights into the nature of the electronic transitions and the difference in dipole moment between the ground and excited states.
Illustrative Data Table (Hypothetical):
| Solvent | λmax (nm) for π → π | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | λmax (nm) for n → π | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| Ethanol | Data not available | Data not available | Data not available | Data not available |
| Cyclohexane | Data not available | Data not available | Data not available | Data not available |
| Acetonitrile (B52724) | Data not available | Data not available | Data not available | Data not available |
Without access to peer-reviewed studies or spectral databases containing this information for this compound, a scientifically accurate discussion of its electronic transitions cannot be formulated.
X-ray Single Crystal Diffraction for Solid-State Molecular Geometry and Packing
The definitive determination of the three-dimensional structure of this compound in the solid state necessitates the successful growth of a single crystal and subsequent analysis by X-ray diffraction. This powerful technique provides precise atomic coordinates, from which a wealth of structural information can be derived.
A complete crystallographic study would provide the following critical data:
Crystal System and Space Group: Fundamental parameters describing the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond Lengths and Angles: Precise measurements of all intramolecular distances and angles, offering insight into the effects of the electron-withdrawing bromine and fluorine atoms on the geometry of the benzene ring and the phenol (B47542) group.
Torsion Angles: Data describing the conformation of the molecule, particularly the orientation of the hydroxyl group relative to the substituents.
Intermolecular Interactions: Detailed information on how the molecules pack in the crystal lattice, including hydrogen bonding (e.g., O-H···O or O-H···F interactions), halogen bonding (Br···Br or Br···O), and π-π stacking interactions. These non-covalent forces are fundamental to understanding the solid-state properties of the compound.
Illustrative Crystallographic Data Table (Hypothetical):
| Parameter | Value |
| Chemical Formula | C₆H₃Br₂FO |
| Formula Weight | Data not available |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Density (calculated) (g/cm³) | Data not available |
| Hydrogen Bonding | Data not available |
| Halogen Bonding | Data not available |
As no published crystal structure for this compound could be located, this section cannot be completed with the required detailed research findings and data.
Computational and Theoretical Investigations of 2,4 Dibromo 5 Fluorophenol
Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and geometry of molecules. Through DFT calculations, researchers can model various aspects of 2,4-Dibromo-5-fluorophenol with a high degree of accuracy.
The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. This process seeks to find the most stable arrangement of its atoms in three-dimensional space, corresponding to the lowest energy state. Different conformers, which are isomers that can be interconverted by rotation about single bonds, are systematically explored. For this compound, this primarily involves the orientation of the hydroxyl (-OH) group relative to the benzene (B151609) ring.
The optimization is typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p). acs.org The choice of functional and basis set is crucial for obtaining reliable results. The process yields the optimized bond lengths, bond angles, and dihedral angles of the most stable conformer.
Table 1: Illustrative Optimized Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-C2 | 1.39 | C2-C1-C6 | 119.5 |
| C1-O | 1.36 | C1-C2-C3 | 120.5 |
| C2-Br | 1.90 | C2-C3-C4 | 119.0 |
| C4-Br | 1.90 | C3-C4-C5 | 121.0 |
| C5-F | 1.35 | C4-C5-C6 | 119.0 |
| O-H | 0.96 | C1-O-H | 109.0 |
Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar phenolic compounds. Actual values would be derived from specific computational runs.
Once the molecular geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. longdom.org The theoretical vibrational spectra are invaluable for interpreting experimental spectroscopic data and for the structural identification of the compound.
Each calculated frequency is associated with a specific vibrational motion, such as stretching, bending, or torsion of chemical bonds. The theoretical spectra can be compared with experimental spectra to confirm the structure of the synthesized molecule.
The electronic properties of this compound can be elucidated through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness.
Table 2: Illustrative Frontier Molecular Orbital Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Ionization Potential | 6.5 |
| Electron Affinity | 1.2 |
| Electronegativity | 3.85 |
| Chemical Hardness | 2.65 |
Note: These values are hypothetical and serve to illustrate the types of data generated from HOMO-LUMO analysis.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (negative potential) and blue representing regions of low electron density (positive potential).
For this compound, the MEP map would likely show a region of high electron density around the oxygen atom of the hydroxyl group and the fluorine atom, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would appear as a region of positive potential, indicating its susceptibility to nucleophilic attack. ijaemr.com
Quantum Chemical Calculations for Energetic and Thermodynamic Properties
Quantum chemical calculations are also employed to determine the energetic and thermodynamic properties of this compound. These calculations provide a theoretical basis for understanding the compound's stability and its behavior under different temperature conditions.
Thermodynamic properties such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be calculated using statistical thermodynamics based on the results of vibrational frequency analysis. researchgate.net These properties are essential for predicting the spontaneity of chemical reactions involving this compound and for understanding its phase transitions. The calculations are typically performed at a standard temperature and pressure.
Table 3: Illustrative Thermodynamic Properties of this compound at 298.15 K
| Property | Value |
| Enthalpy (H) | Illustrative value in kJ/mol |
| Entropy (S) | Illustrative value in J/(mol·K) |
| Gibbs Free Energy (G) | Illustrative value in kJ/mol |
Note: Specific values for these properties would be obtained from detailed quantum chemical calculations.
Tautomeric Equilibrium Studies
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a crucial aspect of phenol (B47542) chemistry. For this compound, the primary tautomeric equilibrium would exist between the phenol form and its corresponding keto forms (dienones).
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of tautomers. These calculations typically involve geometry optimization of the different forms, followed by a comparison of their electronic energies. The relative energies indicate which tautomer is more stable and therefore predominates at equilibrium. For instance, in a study of a related Schiff base, (E)-4,6-dibromo-2-[(4-fluorophenylimino)methyl]-3-methoxyphenol, both experimental (XRD, UV-vis, and NMR) and theoretical (DFT and TD-DFT) methods were employed to investigate the phenol-imine and keto-amine tautomeric forms. researchgate.net The results indicated that the preferred tautomer is dependent on the state of the compound, with the phenol-imine form being dominant in the solid state. researchgate.net
Solvent effects are also a critical factor in determining tautomeric equilibrium. mdpi.com Different solvents can stabilize one tautomer over another through intermolecular interactions such as hydrogen bonding. Computational models can simulate these effects, providing insights into how the tautomeric equilibrium of this compound might shift in various solvent environments.
Analysis of Non-Covalent Interactions (NCI) in Molecular Aggregates
Non-covalent interactions play a pivotal role in determining the supramolecular architecture and crystal packing of molecules. For this compound, interactions such as hydrogen bonding, halogen bonding, and π-π stacking are expected to be significant.
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions. It is based on the electron density and its derivatives. A study on 2-chloro-5-fluoro phenol utilized RDG analysis to identify and visualize different types of interactions within the molecule. researchgate.net The analysis generates plots where different colors represent different interaction types: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. researchgate.net For this compound, RDG analysis would likely reveal a strong hydrogen bond involving the phenolic hydroxyl group and potential halogen bonds involving the bromine atoms.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is another powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. This method maps various properties onto the molecular surface, providing a detailed picture of the crystal packing. A recent study on a new Schiff base, (Z)-4-bromo-2-(((2,4-dimethoxyphenyl)imino)methyl)-5-fluorophenol, employed Hirshfeld surface analysis to examine intermolecular contacts. researchgate.net The analysis, based on X-ray diffraction data, allowed for the investigation of C-H···π, C-H···O, and N-H···O interactions. researchgate.net For this compound, Hirshfeld analysis would be invaluable in elucidating the nature and extent of hydrogen bonds, halogen bonds (Br···O, Br···F), and other van der Waals forces that govern its solid-state structure.
Theoretical Prediction of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational chemistry provides a means to predict the NLO properties of molecules, guiding the synthesis of new materials. The NLO response of a molecule is related to its hyperpolarizability.
Theoretical calculations, often using DFT methods, can predict the first and second hyperpolarizabilities of a molecule. Research on a Schiff base containing a bromo and fluoro-substituted phenol, (Z)-4-bromo-2-(((2,4-dimethoxyphenyl)imino)methyl)-5-fluorophenol, included the calculation of its NLO properties. researchgate.net Such studies often compare the calculated hyperpolarizability to that of a standard NLO material like urea. The presence of electron-withdrawing halogen atoms and an electron-donating hydroxyl group on the aromatic ring of this compound suggests that it may possess significant NLO properties.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, offering insights into their behavior over time. For this compound, MD simulations can be used to study its conformational flexibility, diffusion in different solvents, and the detailed mechanics of solvation.
MD simulations can model how solvent molecules arrange themselves around the solute and how this solvation shell influences the solute's properties and reactivity. For instance, simulations can reveal the strength and lifetime of hydrogen bonds between the phenolic proton and solvent molecules. While specific MD studies on this compound are not available, the methodology is widely applied to understand the behavior of organic molecules in solution. Such simulations would be crucial in understanding how this compound behaves in a biological or industrial context where it is likely to be in a solvated state.
Applications in Chemical Research and Advanced Materials Science
Role as a Key Synthetic Building Block and Intermediate
2,4-Dibromo-5-fluorophenol is a versatile precursor in the synthesis of a wide array of chemical entities. The presence of two bromine atoms and a fluorine atom allows for selective chemical modifications, making it a valuable intermediate in constructing complex molecular architectures for various applications, from pharmaceuticals to advanced polymers.
Synthesis of Complex Organic Molecules
The utility of this compound as a foundational element in the assembly of intricate organic molecules is a cornerstone of its application. The differential reactivity of its halogen substituents enables chemists to perform sequential and site-specific reactions. This controlled reactivity is paramount in multi-step synthetic pathways where precision is key to achieving the desired molecular complexity.
Precursors for Advanced Materials (e.g., Fluorinated Polymers, Specialty Chemicals)
In the realm of materials science, this compound is a valuable precursor for the development of advanced materials. The incorporation of fluorine into polymers can significantly enhance their properties, including thermal stability, chemical resistance, and durability. This makes fluorinated polymers highly sought after for specialized applications in coatings and adhesives. While specific polymers derived directly from this compound are not extensively documented in readily available literature, the general class of fluorinated phenols is recognized for its importance in creating specialty polymers and resins with improved characteristics.
Integration into Medicinal Chemistry Synthetic Pathways
The synthesis of novel pharmaceutical agents often relies on the use of versatile intermediates like halogenated phenols. The structural motifs provided by compounds such as this compound are integral to the design and synthesis of new drug candidates. The presence of both bromine and fluorine can influence the biological activity and metabolic stability of the final therapeutic molecule. Although specific examples directly citing this compound are scarce, the broader family of brominated and fluorinated phenols plays a significant role in medicinal chemistry. For instance, related compounds are used in the development of treatments for neurological disorders by serving as key intermediates in their synthesis.
Utility in Agrochemical Synthesis
The development of modern crop protection agents, including herbicides and fungicides, often involves the use of halogenated aromatic compounds. These compounds can serve as the backbone for creating active ingredients that exhibit desired biological effects. The unique electronic properties conferred by the bromine and fluorine atoms in this compound make it a potentially valuable intermediate in the synthesis of new agrochemicals designed for enhanced efficacy and environmental compatibility.
Development of Chemical Biology Probes and Molecular Interaction Tools
Chemical probes are essential small-molecule tools for studying and manipulating biological systems. They allow for the investigation of protein function and cellular processes with a high degree of precision. The development of these probes often requires versatile chemical scaffolds that can be modified to interact with specific biological targets. While direct applications of this compound in creating such probes are not widely reported, its structural features make it a candidate for the synthesis of bioactive molecules that could be adapted for this purpose. The ability to selectively functionalize the molecule allows for the potential attachment of reporter groups, such as fluorophores or affinity tags, which are necessary for their use as molecular probes.
Application in Photolithography Research for Photoactive Compound Synthesis
Photolithography is a critical process in the fabrication of microelectronics, and it relies on the use of photoactive compounds that change their properties upon exposure to light. While there is a lack of specific research detailing the use of this compound in photolithography, the general class of phenolic compounds is important in the formulation of photoresists. The synthesis of novel photoactive compounds is an ongoing area of research aimed at improving the resolution and efficiency of the photolithographic process. The reactivity of this compound could potentially be exploited to synthesize new materials with tailored photoactive properties.
Environmental Studies: Understanding Degradation and Behavior of Halogenated Compounds
The environmental fate of halogenated phenols, including compounds like this compound, is a significant area of research due to their widespread use and potential persistence. These compounds can enter the environment through industrial effluents, as degradation products of larger molecules like brominated flame retardants, or from their use as pesticides. nih.gov Understanding their degradation pathways and behavior in various environmental matrices such as soil and water is crucial for assessing their impact and developing remediation strategies.
Research into halogenated phenols often focuses on their susceptibility to microbial breakdown, photodegradation, and other chemical processes. The structure of the specific phenol (B47542), including the number and position of halogen atoms, plays a critical role in its environmental persistence and the mechanisms by which it is degraded.
Biodegradation Processes
Microbial degradation is a primary pathway for the breakdown of halogenated phenols in the environment. The effectiveness of this process depends heavily on the environmental conditions and the specific microorganisms present.
Anaerobic Biodegradation: Under anaerobic conditions, such as those found in sediments and some groundwater systems, reductive dehalogenation is a key initial step in the biodegradation of bromophenols. nih.gov This process involves the removal of bromine atoms, which is often followed by the breakdown of the phenol ring. nih.gov Studies on monobrominated phenols have shown that debromination rates can be higher under methanogenic (methane-producing) conditions compared to sulfate-reducing or iron-reducing conditions. nih.gov For instance, 2-Bromophenol is initially debrominated to phenol before being further utilized by microorganisms under all three reducing conditions. nih.gov However, the degradation of other isomers, such as 3-bromophenol and 4-bromophenol, has been observed under sulfidogenic and methanogenic conditions but not always under iron-reducing conditions. nih.gov
Aerobic Biodegradation: In aerobic environments, microorganisms can utilize different enzymatic pathways to degrade halogenated phenols. Some bacterial strains, like Arthrobacter chlorophenolicus A6, have been shown to co-metabolize brominated phenols in the presence of other pollutants. proquest.com In a mixed substrate system containing 4-bromophenol (4-BP), 4-nitrophenol (4-NP), and 4-chlorophenol (4-CP), nearly complete degradation was achieved in 68 hours. proquest.com Such studies are essential as most contaminated sites contain a mixture of compounds, which can lead to complex interactions, including mutual inhibitory or enhancement effects on degradation rates. mdpi.com
The following table summarizes the results from a study on the simultaneous biodegradation of three substituted phenols by Arthrobacter chlorophenolicus A6.
| Parameter | 4-Bromophenol (4-BP) | 4-Chlorophenol (4-CP) | 4-Nitrophenol (4-NP) |
| Initial Concentration Range | 75–125 mg/L | 75–125 mg/L | 50–100 mg/L |
| Preferential Biodegradation Order | 3 | 2 | 1 |
| Time for Complete Degradation (at highest concentrations) | 68 hours | 68 hours | 68 hours |
| Influence on other compounds | Influenced by 4-NP | Influenced by 4-NP | Most prominent influence on 4-CP and 4-BP |
Bioremediation Approaches: Based on these microbial degradation principles, various bioremediation strategies have been developed for sites contaminated with halogenated phenols. nih.gov These can be applied in situ (in place) or ex situ (excavated and treated). nih.gov In situ bioremediation of groundwater has proven effective, with one study demonstrating that by adding sodium nitrate as an electron acceptor, mean concentrations of phenols were reduced from 1100 µg/L to 12 µg/L over 2.5 years. researchgate.net Composting and landfarming are common ex situ methods for treating contaminated soil. cambridge.org
Photodegradation and Advanced Oxidation Processes
In addition to biological processes, photodegradation plays a role in the transformation of halogenated phenols in aquatic environments. This process involves the breakdown of compounds by light energy, particularly UV radiation. The efficiency of direct photolysis can be limited, but it is often enhanced by the presence of photocatalysts in what are known as advanced oxidation processes (AOPs).
Heterogeneous photocatalysis, often using semiconductors like titanium dioxide (TiO₂), is effective for degrading recalcitrant organic compounds like phenols. epa.gov When irradiated with UV light, TiO₂ generates highly reactive hydroxyl radicals that can non-selectively oxidize a wide range of organic pollutants. nih.govmdpi.com Studies have shown that the photocatalytic degradation rate is influenced by several factors, including the pH of the solution, the concentration of the pollutant, and the intensity of the light source. researchgate.net For example, one study demonstrated that a TiO₂-based photocatalyst could degrade 97.06% of phenol (30 mg/L) within 60 minutes under visible-light irradiation. researchgate.net
A combined photocatalytic and enzymatic process has also been explored for the removal of pentahalogenated phenols. nih.gov In this system, UV irradiation of a TiO₂ surface activates immobilized horseradish peroxidase, which then transforms the pollutants into less toxic oligomers. nih.gov The efficiency of this process is dependent on the hydraulic retention time, with slower flow rates leading to more complete dehalogenation. nih.gov
Environmental Detection and Monitoring
To understand the behavior and distribution of halogenated phenols in the environment, sensitive analytical methods are required. Gas chromatography-mass spectrometry (GC/MS) is a widely used technique for the simultaneous determination of various brominated phenols in soil and water samples. documentsdelivered.comresearchgate.net
Sample preparation often involves an extraction step, such as solid-phase extraction (SPE), to concentrate the analytes from the environmental matrix before analysis. nih.govepa.gov The choice of extraction materials and solvents is optimized to ensure high and reproducible recovery of the target compounds. researchgate.net For instance, a method using a Florisil cartridge with dichloromethane as the elution solvent achieved mean recoveries exceeding 84% for several brominated phenols in spiked soils. documentsdelivered.comresearchgate.net The development of such robust analytical methods is crucial for monitoring the presence of these compounds in contaminated areas, such as e-waste recycling sites, where they have been detected at ng/g levels. documentsdelivered.comresearchgate.net
The table below shows the detection limits for various brominated phenols in soil using a developed GC/MS method. researchgate.net
| Compound | Limit of Detection (ng/g) |
| Monobromophenols (MBPs) | 0.04 - 0.19 |
| Dibromophenols (DBPs) | 0.04 - 0.19 |
| Tribromophenol (TBP) | 0.04 - 0.19 |
| Tetrabromobisphenol A (TBBPA) | 0.04 - 0.19 |
Analytical Methodologies for Detection and Quantification of 2,4 Dibromo 5 Fluorophenol
Chromatographic Techniques for Separation and Identification
Chromatography is the cornerstone for the analysis of 2,4-Dibromo-5-fluorophenol. The choice between gas and liquid chromatography often depends on the sample matrix, the required sensitivity, and whether derivatization is employed to enhance the analyte's properties for analysis.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of semi-volatile organic compounds like this compound. epa.gov This method offers excellent separation efficiency and provides detailed structural information from the mass spectrum, enabling confident identification.
The analysis of underivatized phenols by GC-MS is possible and has been detailed in various studies. manuallib.com For instance, a method using a low-bleed, robust capillary column like a DB-5ms can be employed. manuallib.com In such methods, 2,4-dibromophenol (B41371) itself can be used as a locking compound to standardize retention times across different analyses, which is crucial for accurate identification, especially when dealing with multiple isomers that may have similar mass spectra. manuallib.com The use of retention time locking (RTL) allows for the creation of a universal method that can be applied across different laboratories to reliably identify phenolic compounds. manuallib.com
A simple analytical method for dibromophenols in biological samples involves extraction with solvents like acetone (B3395972) and n-hexane, followed by a clean-up step and concentration before GC/MS analysis. nih.gov This demonstrates that direct analysis without derivatization is feasible for certain sample types. The U.S. Environmental Protection Agency (EPA) Method 8270D provides comprehensive guidance for the analysis of semivolatile organic compounds, including phenols, by GC/MS. epa.gov
| Parameter | GC-MS Condition 1 | GC-MS Condition 2 |
| Column | DB-5ms | DB-XLB |
| Locking Compound | 2,4-Dibromophenol | 2,4-Dibromophenol |
| Locked Retention Time (High Resolution) | 13.850 min | 16.220 min |
| Locked Retention Time (Fast Quant) | 8.950 min | 11.320 min |
| Reference | manuallib.com | manuallib.com |
This table presents example retention time locked GC-MS conditions using 2,4-dibromophenol as the locking compound on two different columns.
High-Performance Liquid Chromatography (HPLC), particularly when coupled with a mass spectrometer (LC-MS), provides a robust alternative for the analysis of this compound. HPLC is well-suited for polar, non-volatile, or thermally sensitive compounds, although phenols can be analyzed directly.
A high-throughput method utilizing an ultra-high-performance liquid chromatography (UHPLC) system has been developed for the separation of 22 substituted phenol (B47542) isomers, including 2,4-dibromophenol. thermofisher.com This method employs a column with a pentafluorophenyl (PFP) stationary phase, which offers unique selectivity due to changes in solute-stationary phase interactions caused by the fluorine groups. thermofisher.com This approach demonstrates excellent separation of structurally similar positional isomers with exceptional peak shape and reproducibility. thermofisher.com HPLC can also be used as a quality control technique to check the purity of synthesized bromo-fluorophenol compounds. royalholloway.ac.uk For complex matrices, combining LC/MS with GC/MS can provide a comprehensive analytical approach. lcms.cz
| Parameter | UHPLC Condition |
| System | Vanquish UHPLC |
| Column | Hypersil GOLD VANQUISH PFP |
| Key Feature | Excellent selectivity between positional isomers |
| Performance | Stable and reproducible results with excellent peak shape |
| Reference | thermofisher.com |
This table summarizes the conditions for a high-throughput UHPLC method for analyzing substituted phenols, including 2,4-dibromophenol.
Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, this typically aims to increase volatility and thermal stability for GC analysis and improve detection sensitivity. A derivatization process is often necessary to convert polar, non-volatile phenolic compounds into more volatile derivatives suitable for GC-MS. nih.gov
Several derivatization strategies are applicable to phenolic compounds.
Acylation: This process involves reacting the phenolic hydroxyl group with an acylating agent. A common method is acetylation using acetic anhydride, which has been successfully applied to the analysis of chlorophenols in water samples. researchgate.net The resulting acetylated derivatives are more amenable to gas chromatographic analysis.
Silylation: This is a widely used technique where the active hydrogen of the hydroxyl group is replaced by a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS). Reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. nih.govmdpi.com Silylation of phenols creates derivatives that are more volatile and less polar, enhancing their performance in GC-MS analysis, especially at low concentrations. mdpi.com
Alkylation: This involves adding an alkyl group to the phenol. Methylation, for example using diazomethane, is a classic alkylation technique mentioned in EPA Method 8041A for the analysis of phenols. epa.gov The resulting methylated phenols (anisoles) are more volatile and suitable for GC analysis. epa.gov
| Derivatization Method | Reagent Example | Compound Class | Purpose | Reference |
| Acylation | Acetic Anhydride | Chlorophenols | Increase volatility for GC | researchgate.net |
| Silylation | BSTFA | Volatile Phenols, Polyphenols | Enhance GC-MS performance | nih.govmdpi.com |
| Alkylation (Methylation) | Diazomethane | Phenols | Create more volatile anisoles for GC | epa.gov |
This table outlines common derivatization strategies applicable to phenolic compounds.
Pentafluorobenzyl bromide (PFBB) is a highly effective derivatizing agent for phenols, particularly for trace-level analysis. nih.govjst.go.jp The reaction involves the formation of pentafluorobenzyl ethers from the phenols. nih.govjst.go.jp These derivatives are highly responsive to electron capture detection (ECD), a very sensitive detection method used in gas chromatography. epa.gov
The PFBB derivatization method, coupled with GC/MS using selected-ion monitoring, allows for the quantification of halogenated phenols at very low detection limits in environmental samples like air, water, and sediment. nih.govjst.go.jp The procedure typically involves extracting the phenols, exchanging the solvent, and then reacting the phenols with PFBB to form the corresponding ethers, which are then extracted and analyzed. jst.go.jp EPA Method 8041A explicitly includes a procedure for derivatizing phenols with PFBB for analysis by GC. epa.gov This derivatization enhances selectivity and reaction efficiency, making it a valuable tool despite the reagent's toxicity. mdpi.com
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that can be combined with derivatization to enhance analytical sensitivity. In on-fiber derivatization, the analyte is first adsorbed onto the SPME fiber, which is then exposed to the headspace of a derivatizing reagent. nih.gov
This technique has been successfully applied to the analysis of various phenolic compounds. For example, polyphenols were determined by adsorbing them onto a polyacrylate fiber, followed by headspace derivatization with bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov The resulting silylated compounds were then thermally desorbed from the fiber into the GC-MS system. nih.gov This approach is environmentally friendly and offers high sensitivity, with detection limits often in the nanogram-per-milliliter range. nih.gov While specific applications for this compound are not detailed, the methodology has been proven effective for alkylphenols and other related compounds, indicating its potential applicability. researchgate.net
Sample Preparation and Extraction Protocols for Complex Environmental and Research Matrices
The accurate detection and quantification of this compound in complex environmental and research samples necessitate robust and efficient sample preparation and extraction protocols. These procedures are critical for isolating the target analyte from interfering matrix components, thereby enhancing the sensitivity and reliability of subsequent analytical measurements. The choice of an appropriate extraction method is contingent upon the nature of the sample matrix, whether it be water, soil, sediment, or biological tissues.
A variety of extraction techniques have been developed and refined for the recovery of phenolic compounds from diverse matrices. These methods are broadly categorized into liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
Liquid-Liquid Extraction (LLE)
LLE is a conventional and widely employed technique for the extraction of organic compounds from aqueous samples. This method involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. For phenolic compounds like this compound, the pH of the aqueous sample is a critical parameter. Acidification of the sample to a pH of 1 or less is a common practice to ensure that the phenols are in their non-ionized form, which enhances their solubility in the organic solvent. publications.gc.ca
A typical LLE protocol for water samples involves the following steps:
Acidification of the water sample with a suitable acid, such as sulfuric acid, to a pH ≤ 2.
Extraction with an appropriate organic solvent, for instance, a mixture of acetone and hexane. publications.gc.ca
Separation of the organic layer containing the extracted phenols.
Drying of the organic extract, often with anhydrous sodium sulfate (B86663), to remove any residual water. publications.gc.ca
Concentration of the extract to a smaller volume to increase the analyte concentration before analysis.
Solid-Phase Extraction (SPE)
SPE has gained considerable popularity as an alternative to LLE due to its numerous advantages, including reduced solvent consumption, higher sample throughput, and the potential for automation. lcms.cz SPE utilizes a solid sorbent material packed into a cartridge or disk to retain the analyte of interest from a liquid sample that is passed through it. The choice of sorbent is crucial and depends on the chemical properties of the analyte and the sample matrix. For polar compounds like phenols, reversed-phase sorbents such as C18-bonded silica (B1680970) are commonly used.
A general SPE procedure for the extraction of this compound from water samples would involve:
Conditioning the SPE cartridge with a sequence of solvents, typically methanol (B129727) followed by deionized water, to activate the sorbent.
Loading the acidified water sample onto the cartridge.
Washing the cartridge with a weak solvent to remove interfering substances.
Eluting the retained analyte with a small volume of a strong organic solvent, such as acetone or acetonitrile (B52724). researchgate.net
The efficiency of SPE can be influenced by several factors, including the type and amount of sorbent, the pH of the sample, the flow rate of the sample and elution solvents, and the presence of co-extractants. lcms.cz
Extraction from Solid Matrices
For solid matrices such as soil and sediment, different extraction techniques are employed. Soxhlet extraction is a classical and exhaustive method that uses a continuous reflux of a solvent to extract the analytes from the solid sample. publications.gc.ca An alternative and often faster method is ultrasonic extraction, which utilizes high-frequency sound waves to enhance the solvent extraction efficiency.
A common approach for extracting phenols from soil or sediment includes:
Mixing the sample with a drying agent like anhydrous sodium sulfate to remove moisture. gov.bc.ca
Extraction with a suitable solvent or solvent mixture (e.g., acetone/hexane) using either a Soxhlet apparatus or an ultrasonic bath. publications.gc.ca
The resulting extract is then typically subjected to a cleanup step to remove interfering compounds before instrumental analysis.
Derivatization
In some analytical methods, particularly those involving gas chromatography (GC), derivatization of the phenolic compounds is performed. settek.comepa.gov This process converts the polar and often thermally labile phenols into less polar and more volatile derivatives, which improves their chromatographic behavior and detection sensitivity. Common derivatizing agents for phenols include diazomethane, which forms methyl ethers, and pentafluorobenzyl bromide (PFBBr), which forms pentafluorobenzyl ethers. settek.comepa.gov
The selection of the most appropriate sample preparation and extraction protocol is a critical step in the analytical workflow for this compound. The chosen method should provide high recovery, good reproducibility, and minimal co-extraction of interfering substances to ensure accurate and reliable quantification of this compound in complex environmental and research matrices.
Table of Extraction and Preparation Protocols:
| Matrix | Extraction Method | Key Parameters | Typical Solvents/Reagents | Reference |
| Water | Liquid-Liquid Extraction (LLE) | Acidification to pH ≤ 2 | Dichloromethane, Acetone/Hexane | publications.gc.ca |
| Water | Solid-Phase Extraction (SPE) | C18 or other suitable sorbent | Methanol, Acetonitrile, Acetone | lcms.czresearchgate.net |
| Soil/Sediment | Soxhlet Extraction | Continuous extraction | Acetone/Hexane | publications.gc.ca |
| Soil/Sediment | Ultrasonic Extraction | Sonication in solvent | Dichloromethane/Acetone | gov.bc.ca |
| General | Derivatization (for GC analysis) | Formation of ethers | Diazomethane, Pentafluorobenzyl bromide (PFBBr) | settek.comepa.gov |
Future Directions and Emerging Research Areas
Development of Novel Catalytic Systems for Sustainable Synthesis
The pursuit of environmentally benign chemical manufacturing processes is a paramount goal in modern chemistry. Future research concerning 2,4-Dibromo-5-fluorophenol will likely concentrate on the development of novel catalytic systems that adhere to the principles of green chemistry. The aim is to devise synthetic routes that are not only efficient but also minimize waste and energy consumption. jddhs.combio-conferences.org
Key research initiatives in this area are expected to include:
Biocatalysis: The use of enzymes or whole microorganisms to catalyze the synthesis of this compound offers a highly selective and eco-friendly alternative to traditional chemical catalysts. jddhs.com Enzymatic reactions often proceed under mild conditions, such as neutral pH and low temperatures, which can significantly reduce energy demands and the formation of unwanted byproducts. jddhs.com
Heterogeneous Catalysis: The development of solid-supported catalysts could facilitate easier separation from the reaction mixture, enabling catalyst recycling and reducing waste. These catalysts can be designed to be highly selective for the desired bromination and fluorination patterns on the phenol (B47542) ring.
Microwave-Assisted and Continuous Flow Synthesis: These energy-efficient techniques can drastically reduce reaction times from hours to minutes and allow for better control over reaction parameters, leading to higher yields and purity. jddhs.com The application of flow chemistry, in particular, offers a safer and more scalable approach to the synthesis of halogenated compounds. mdpi.com
Table 1: Potential Catalytic Systems for Sustainable Synthesis
| Catalytic System | Potential Advantages | Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, reduced byproducts. jddhs.com | Identification and engineering of enzymes for regioselective halogenation. |
| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification, reduced waste. | Development of robust and selective solid-supported catalysts. |
| Flow Chemistry | Enhanced safety, scalability, precise process control, improved energy efficiency. mdpi.com | Optimization of flow reactor conditions for continuous production. |
Advanced Computational Modeling for Structure-Reactivity Relationships
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. For this compound, advanced computational modeling will be instrumental in elucidating its structure-reactivity relationships. Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies can offer deep insights into the molecule's electronic properties and potential biological activities.
Future computational research will likely focus on:
Predicting Reactivity: DFT calculations can be employed to model the electron distribution within the molecule, predicting the most likely sites for electrophilic and nucleophilic attack. This information is invaluable for designing new synthetic transformations. A study on a Schiff base derivative of a similar compound, (E)-4-bromo-2(((3-chloro-4-(4-chlorophenoxy)phenyl)imino)methyl)-5-fluorophenol, utilized DFT to understand its molecular and electronic properties. researchgate.net
Elucidating Reaction Mechanisms: Computational modeling can help to map out the energy landscapes of potential reactions, identifying transition states and intermediates. This understanding is crucial for optimizing reaction conditions and improving yields.
Virtual Screening for Biological Activity: QSAR models can be developed to correlate the structural features of this compound and its derivatives with specific biological activities. This approach can accelerate the discovery of new drug candidates by prioritizing the synthesis of compounds with the highest predicted potency. For other halogenated phenols, QSAR models have been successfully used to relate molecular descriptors to toxicity. nih.gov
Table 2: Computational Approaches and Their Applications
| Computational Method | Application for this compound | Expected Outcome |
| Density Functional Theory (DFT) | Calculation of electronic structure, bond energies, and reaction pathways. researchgate.net | Prediction of reactivity, understanding of reaction mechanisms. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity or toxicity. nih.gov | Identification of key structural features for desired properties, guiding derivative synthesis. |
| Molecular Docking | Simulation of binding interactions with biological targets (e.g., enzymes, receptors). | Prediction of potential therapeutic targets and binding affinities. |
Exploration of New Chemical Transformations and Derivatizations
The presence of multiple reactive sites—the hydroxyl group, two bromine atoms, and a fluorine atom—makes this compound a versatile platform for chemical derivatization. Future research will undoubtedly explore novel chemical transformations to synthesize a diverse library of new compounds with potentially valuable properties. The introduction of halogens is known to enhance the reactivity of phenol, making it a valuable precursor in the synthesis of various specialized chemicals. chemblink.com
Promising areas for exploration include:
Cross-Coupling Reactions: The bromine atoms are ideal handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents, leading to the synthesis of complex molecules that would be difficult to access through other means.
Nucleophilic Aromatic Substitution: The fluorine atom, activated by the other electron-withdrawing bromine atoms, could be susceptible to nucleophilic aromatic substitution, providing a route to introduce nitrogen, oxygen, or sulfur-containing functional groups.
Reactions of the Hydroxyl Group: The phenolic hydroxyl group can be readily derivatized through etherification, esterification, or conversion to a triflate, enabling further functionalization and the synthesis of compounds with altered physicochemical properties.
Synthesis of Bioactive Molecules: Bromophenols are known to be present in marine algae and some exhibit interesting biological activities, including anticancer and antidiabetic properties. mdpi.comnih.gov Derivatization of this compound could lead to the discovery of new therapeutic agents. For instance, a related compound, 2-Bromo-5-fluorophenol, is used in the synthesis of agrochemicals and pharmaceuticals. nbinno.com
Integration into Supramolecular Chemistry and Nanomaterials Research
Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The bromine atoms in this compound can participate in halogen bonding, a highly directional and specific non-covalent interaction. This property opens up exciting possibilities for its use as a building block in supramolecular chemistry and the construction of novel nanomaterials.
Future research in this domain could involve:
Crystal Engineering: The directional nature of halogen bonds can be exploited to control the packing of molecules in the solid state, leading to the design of crystals with specific properties. Studies on other dihalogenated phenols have demonstrated the importance of halogen bonds in directing crystal architecture. nih.gov The interplay between halogen bonds and hydrogen bonds (involving the hydroxyl group) could lead to the formation of complex and predictable supramolecular synthons.
Self-Assembling Systems: this compound and its derivatives could be designed to self-assemble in solution to form well-defined nanostructures, such as nanotubes, vesicles, or gels. These materials could have applications in areas such as drug delivery or catalysis.
Functional Materials: By incorporating this compound into polymers or other materials, its unique electronic and steric properties could be harnessed to create materials with novel optical, electronic, or sensing capabilities. The ability of halogenated compounds to form co-crystals is a key area of interest. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
